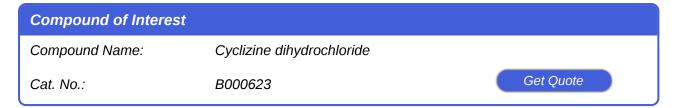


Cyclizine in Nausea and Vomiting Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research applications of cyclizine in the study of nausea and vomiting. It includes detailed application notes, experimental protocols derived from published studies, and quantitative data summaries to facilitate further research and drug development.

Introduction to Cyclizine

Cyclizine is a piperazine-derivative antihistamine with antiemetic and antivertigo properties.[1] It is widely used for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, postoperative states, and opioid use.[2] While its exact mechanism is not fully elucidated, its effects are attributed to its central anticholinergic and histamine H1-receptor antagonist activities.[1][2][3] Cyclizine acts on the chemoreceptor trigger zone (CTZ) and depresses labyrinthine excitability and vestibular stimulation.[1]

Areas of Application in Nausea and Vomiting Research

Cyclizine has been investigated in various contexts of nausea and vomiting, including:

 Postoperative Nausea and Vomiting (PONV): Clinical trials have explored its efficacy in preventing and treating PONV, particularly after surgeries like bariatric procedures and cesarean sections.[4]



- Chemotherapy-Induced Nausea and Vomiting (CINV): While some studies exist, its role in CINV is less established compared to other antiemetics.[5]
- Motion Sickness: This is a primary and well-established indication for cyclizine.[2][6]
- Nausea and Vomiting in Pregnancy: Cyclizine is commonly used to manage pregnancy-related nausea and vomiting, with no evidence of harm to the fetus.[7][8]
- Palliative Care: Studies have examined its real-world use for nausea in palliative care settings.[9]
- Radiotherapy-Induced Nausea and Vomiting: Clinical trials have assessed its effectiveness in controlling nausea and vomiting associated with radiation therapy.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various clinical studies on cyclizine for nausea and vomiting.

Table 1: Efficacy of Cyclizine in Postoperative Nausea and Vomiting (PONV)



Study/Com parison	Patient Population	Cyclizine Dosage	Comparator (s)	Key Efficacy Outcomes	Reference
Cyclizine vs. Dexamethaso ne vs. Placebo	99 women undergoing elective Caesarean section with spinal morphine	50 mg i.v.	Dexamethaso ne 8 mg i.v., Placebo	Incidence of nausea: Cyclizine (33%) vs. Dexamethaso ne (60%) and Placebo (67%) (P<0.05). Higher patient satisfaction with cyclizine.	[11][12]
Cyclizine vs. Ondansetron vs. Placebo	Patients undergoing day-case gynaecologic al laparoscopy	50 mg i.v.	Ondansetron 4 mg i.v., Placebo	Reduced incidence of moderate/sev ere nausea: Cyclizine (23%) vs. Placebo (52%) (P=0.001). Reduced need for rescue antiemetic: Cyclizine (16%) vs. Placebo (47%) (P<0.001).	[13]



Cyclizine + Ondansetron vs. Ondansetron vs. Placebo	Patients undergoing day-case gynaecologic al laparoscopic surgery	50 mg i.v. (in combination)	Ondansetron 4 mg i.v., Placebo	Fewer patients vomited in the combination group (2/60) compared to the ondansetron group (11/59) (P=0.01).	[14]
Cyclizine vs. Metocloprami de	Patients undergoing bariatric surgery	50 mg	Metocloprami de 10 mg	Study ongoing to compare reduction in gastric residual volume.	[4]

Table 2: Pharmacokinetic Properties of Cyclizine

Parameter	Value	Condition	Reference
Peak Plasma Concentration (Cmax)	~70 ng/mL	Single 50 mg oral dose in healthy adults	[6]
Time to Peak Plasma Concentration (Tmax)	~2 hours	Single 50 mg oral dose in healthy adults	[6]
Onset of Antiemetic Effect	Within 2 hours	-	[6]
Duration of Action	Approximately 4 hours	-	[6]

Experimental Protocols



This section details methodologies for key experiments involving cyclizine in nausea and vomiting research.

Clinical Trial Protocol: Cyclizine for PONV Prophylaxis in Cesarean Section

Objective: To compare the efficacy of intravenous cyclizine, dexamethasone, and placebo for the prevention of nausea and vomiting following intrathecal morphine in patients undergoing elective Caesarean section.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.[11][12]

Participant Selection:

- Inclusion Criteria: Patients scheduled for elective Cesarean section under spinal anesthesia with intrathecal morphine.
- Exclusion Criteria: Known allergy to study medications, history of motion sickness, or receipt of antiemetics within 24 hours of surgery.

Intervention:

- Patients are randomly allocated to one of three groups.
- Following completion of surgery, patients receive a single intravenous infusion of:
 - Group 1: Cyclizine 50 mg in 100 ml 0.9% saline.[12]
 - Group 2: Dexamethasone 8 mg in 100 ml 0.9% saline.[12]
 - Group 3: Placebo (100 ml 0.9% saline).[12]

Outcome Measures:

- Primary Outcome: Incidence of nausea in the first 24 hours post-surgery.[11]
- Secondary Outcomes:



- Severity of nausea (using a Visual Analogue Scale VAS).[11]
- Number of vomiting episodes.[11]
- Need for rescue antiemetic medication.
- Patient satisfaction with postoperative care (using a 100 mm VAS).[11]

Assessment:

- Nausea, vomiting, and pain are assessed at regular intervals (e.g., 3, 6, 12, and 24 hours) postoperatively.
- Validated assessment tools for nausea and vomiting should be used.[15][16]

Preclinical Study Protocol: Evaluating Antiemetic Efficacy in an Animal Model

Objective: To assess the anti-emetic potential of cyclizine in a ferret model of chemotherapy-induced emesis. The ferret is considered a gold standard for this type of research.[17]

Animal Model: Male ferrets.

Induction of Emesis:

 A single intraperitoneal injection of a chemotherapeutic agent known to induce emesis, such as cisplatin.

Experimental Groups:

- Vehicle control (e.g., saline).
- Cyclizine (various doses, administered prophylactically).
- Positive control (a standard antiemetic, e.g., ondansetron).

Procedure:



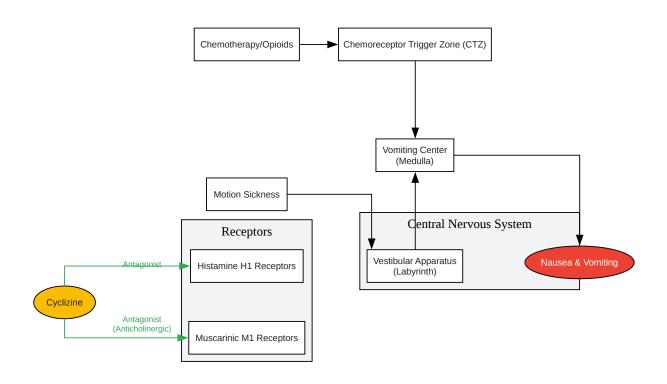
- Ferrets are fasted overnight with free access to water.
- Cyclizine or vehicle is administered at a predetermined time before the emetic challenge.
- · Cisplatin is administered.
- Animals are observed continuously for a set period (e.g., 4-6 hours) for the following endpoints:
 - Latency to the first emetic episode.
 - Number of retches.
 - Number of vomits.
 - Total number of emetic episodes.

Data Analysis:

• Statistical comparison of the emetic responses between the different treatment groups.

Signaling Pathways and Experimental Workflows Signaling Pathway of Cyclizine's Antiemetic Action



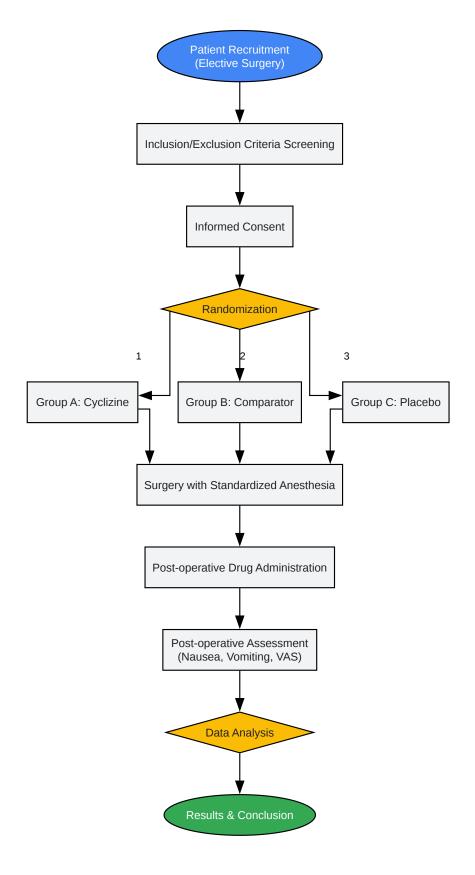


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Caption: Cyclizine's antiemetic mechanism of action.

Experimental Workflow for a Clinical Trial on PONV



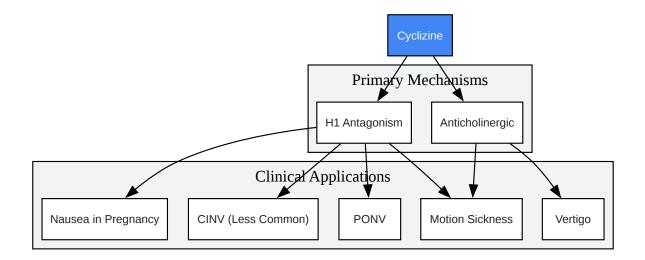


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Caption: Workflow for a randomized controlled trial on PONV.



Logical Relationships of Cyclizine Applications



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Caption: Relationship between cyclizine's mechanisms and applications.

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